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Uridine diphosphate 2-deoxyglucose

Enzymology Nucleotide sugar metabolism UDP-glucose dehydrogenase

Uridine diphosphate 2-deoxyglucose (UDP-2-deoxyglucose, UDP-2DG) is a UDP-activated donor sugar in which the natural glucose moiety of UDP-glucose is replaced by 2-deoxy-D-glucose. It belongs to the nucleotide sugar class and serves as a mechanistic probe for glycosyltransferase specificity and a competitive substrate/inhibitor of UDP-glucose-utilizing enzymes.

Molecular Formula C15H24N2O16P2
Molecular Weight 550.3 g/mol
CAS No. 6659-40-1
Cat. No. B1197874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine diphosphate 2-deoxyglucose
CAS6659-40-1
SynonymsUDP-2-deoxy-D-glucose
UDP-2-deoxyglucose
uridine diphosphate 2-deoxy-D-glucose
uridine diphosphate 2-deoxyglucose
uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd
Molecular FormulaC15H24N2O16P2
Molecular Weight550.3 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C15H24N2O16P2/c18-4-7-11(21)12(22)13(23)14(31-7)32-35(27,28)33-34(25,26)29-5-8-6(19)3-10(30-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1
InChIKeyAOQZFKXRCMSXKA-SEKGBAOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine Diphosphate 2-Deoxyglucose (CAS 6659-40-1): Nucleotide Sugar Identity and Procurement-Relevant Physicochemical Profile


Uridine diphosphate 2-deoxyglucose (UDP-2-deoxyglucose, UDP-2DG) is a UDP-activated donor sugar in which the natural glucose moiety of UDP-glucose is replaced by 2-deoxy-D-glucose. It belongs to the nucleotide sugar class and serves as a mechanistic probe for glycosyltransferase specificity and a competitive substrate/inhibitor of UDP-glucose-utilizing enzymes [1]. Its molecular formula is C₁₅H₂₄N₂O₁₆P₂ (MW 550.3 g/mol), with the deoxy modification at the C-2 position eliminating a key hydrogen-bonding hydroxyl that is critical for enzyme recognition, thereby imparting altered binding affinity and catalytic turnover relative to the parent UDP-glucose [2].

Why UDP-Glucose, GDP-2-Deoxyglucose, or Free 2-Deoxyglucose Cannot Substitute for UDP-2-Deoxyglucose in Experimental Systems


UDP-2-deoxyglucose occupies a defined mechanistic niche that is not interchangeable with UDP-glucose (the native substrate), GDP-2-deoxyglucose (the guanosine nucleotide sugar of 2DG), or free 2-deoxy-D-glucose. Kinetic data show that the C-2 deoxy modification raises the apparent Km for UDP-glucose dehydrogenase ~60-fold versus UDP-glucose while reducing V to 9% of the native substrate [1][2]. Conversely, in viral glycoprotein glycosylation, the GDP derivative, not the UDP form, is the agent primarily responsible for inhibitory activity; the intracellular pool of UDP-2DG can be depleted by glucose without reversing viral inhibition, proving functional non-equivalence [3]. Thus, selection of UDP-2DG—rather than a generic analog—is mandatory when the experimental question requires a UDP-configured sugar donor with precisely altered enzyme recognition, competitive inhibition of UDP-glucose-dependent pathways, or a probe that discriminates between UDP- and GDP-dependent glycosylation steps.

Uridine Diphosphate 2-Deoxyglucose (CAS 6659-40-1): Quantified Differentiation Evidence for Procurement Decisions


60-Fold Higher Apparent Km and 91% Lower Relative V Versus UDP-Glucose for UDP-Glucose Dehydrogenase

In a direct head-to-head assay using calf liver UDP-glucose dehydrogenase (EC 1.1.1.22), UDP-2-deoxyglucose (UDPdGlc) exhibited an apparent Km 60 times greater than that of UDP-glucose (UDPGlc), with a relative V value of only 0.09 compared to UDPGlc [1]. A distinct lag period in reaction kinetics was observed for the deoxy analog, attributed to slow initial reaction stages [1].

Enzymology Nucleotide sugar metabolism UDP-glucose dehydrogenase

Glycogen Synthase Substrate and Inhibitor Kinetics: Km 4.7-Fold Higher, Vmax 74% Lower, and Competitive Ki of 1.1 mM Versus UDP-Glucose

With yeast glycogen synthase (UDPG-glycogen glucosyltransferase, EC 2.4.1.11), UDPdGlc acted as both a substrate and a competitive inhibitor. As a substrate, its Michaelis constant Km was 5.6 mM versus 1.2 mM for UDP-glucose, and the maximal velocity (νmax) for 2-deoxyglucose incorporation into glycogen reached only 26% of the value for glucose incorporation [1]. When competing with UDP-glucose, UDPdGlc exhibited an apparent inhibition constant Ki of 1.1 mM [1].

Glycogen metabolism Enzyme kinetics Competitive inhibition

Functional Non-Equivalence with GDP-2-Deoxyglucose in Viral Glycoprotein Glycosylation Inhibition

In Semliki Forest virus-infected chick embryo cells, in vivo experiments demonstrated that GDP-2-deoxyglucose is the metabolite responsible for inhibiting glycosylation of viral glycoproteins, not UDP-2-deoxyglucose [1]. When glucose was added to the culture medium, the intracellular concentration of UDP-2-deoxyglucose decreased, yet neither the inhibition of virus synthesis nor the cellular concentration of GDP-2-deoxyglucose was significantly altered [1]. Complementary studies confirmed that UDP-2-deoxy-D-glucose has no inhibitory effect on the transfer of [14C]mannose from GDP-[14C]mannose into glycoprotein or lipid fractions [2].

Virology Glycoprotein biosynthesis Nucleotide sugar selectivity

Rank-Order Substrate Affinity for Trehalose-6-Phosphate Synthase: UDP-2-Deoxyglucose Occupies an Intermediate Position Among Deoxy-UDP-Sugars

In the reaction catalyzed by yeast trehalose-6-phosphate synthase (UDP-Glc:glucose-6-phosphate 1-glucosyltransferase), the affinity of the enzyme and the rate of hexose incorporation into trehalose decreased in a defined rank order: UDP-glucose > UDP-2-deoxy-D-glucose > UDP-6-deoxy-D-glucose > UDP-4-deoxy-D-glucose > UDP-3-deoxy-D-glucose [1]. The C-2, C-3, C-4, and C-6 hydroxyls were all found non-essential for preserving substrate properties, but their presence or absence modulated catalytic efficiency in a position-dependent manner [1].

Trehalose biosynthesis Glycosyltransferase specificity Structure-activity relationship

Enzymatic Synthesis Accessibility: Direct One-Step Formation from 2-Deoxyglucose-1-Phosphate and UTP

UDP-2-deoxyglucose can be generated enzymatically in vitro via incubation of 2-deoxy-D-glucose 1-phosphate with UTP and UDP-glucose pyrophosphorylase (EC 2.7.7.9) from beef liver [1]. This contrasts with the more complex multi-step chemical synthesis required for halogenated UDP-2-deoxy-sugar analogs such as UDP-2-deoxy-2-fluoro-glucose, which relies on specialized radiochemical or fluorination procedures [2].

Chemoenzymatic synthesis Nucleotide sugar preparation UDP-glucose pyrophosphorylase

Uridine Diphosphate 2-Deoxyglucose (CAS 6659-40-1): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Mechanistic Mapping of the UDP-Glucose Binding Pocket in Dehydrogenases and 4-Epimerases

Use UDP-2-deoxyglucose as a C-2 hydroxyl deletion probe to quantify the energetic contribution of the 2-OH group to substrate recognition and catalysis. The 60-fold Km increase and 91% V reduction versus UDP-glucose with UDP-glucose dehydrogenase [1] provide a calibrated benchmark for mutagenesis or inhibitor design programs targeting this enzyme class.

Discrimination Between UDP- and GDP-Dependent Glycosylation Pathways in Viral or Eukaryotic Systems

Employ UDP-2DG as a negative control alongside GDP-2DG to dissect the nucleotide sugar specificity of glycoprotein biosynthesis. In viral models, GDP-2DG inhibits glycosylation, whereas UDP-2DG does not [2]; this dichotomy enables researchers to assign glycosylation blockade to either the UDP- or GDP-dependent branch of the pathway.

Competitive Inhibition Studies of Glycogen and Trehalose Biosynthesis

Utilize UDP-2-deoxyglucose as a competitive inhibitor (Ki = 1.1 mM for glycogen synthase [3]) to reversibly block glycogen elongation in vitro or in permeabilized cell systems, providing a tool for studying glycogen metabolism without genetic manipulation. The compound's intermediate rank-order affinity for trehalose-6-phosphate synthase [4] also supports comparative SAR studies across deoxy-UDP-sugar panels.

Glycosyltransferase Donor-Substrate Specificity Panels for Natural Product and Glycoconjugate Biosynthesis

Incorporate UDP-2DG into a panel of deoxy- and modified UDP-sugar donors to probe the substrate tolerance of glycosyltransferases involved in antibiotic, flavonoid, or glycoprotein biosynthesis. The compound's demonstrated acceptance by multiple retaining and inverting GT families (trehalose synthase, sucrose synthase, glycogen synthase, 4-epimerase) [3][4] validates its broad utility for specificity fingerprinting.

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